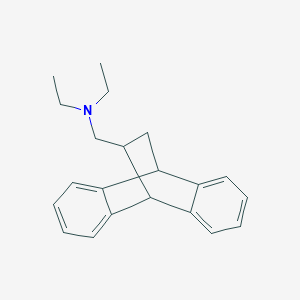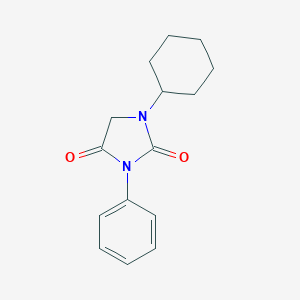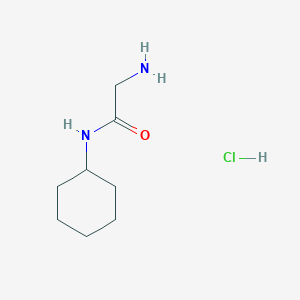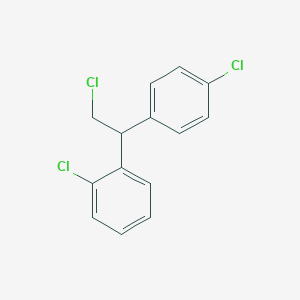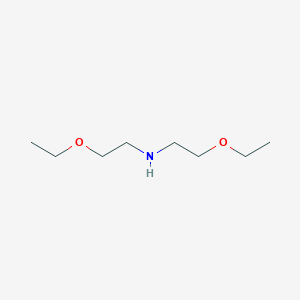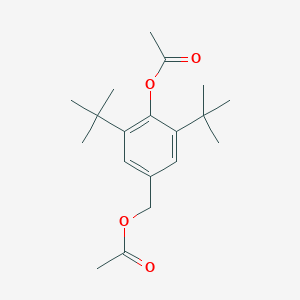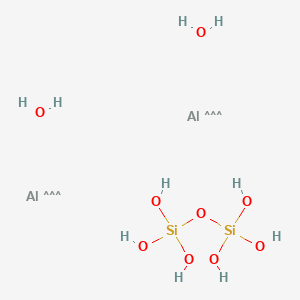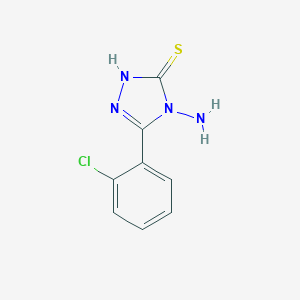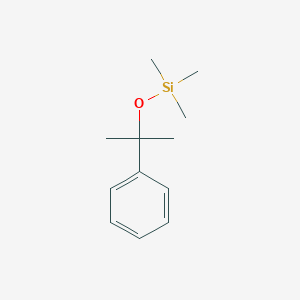
Phosphonic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic difluoride, also known as difluorophosphonic acid or DFPA, is a highly reactive and versatile compound with numerous applications in the field of organic chemistry. It is a colorless, odorless, and corrosive liquid that is soluble in water, alcohol, and ether. DFPA is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In
Mécanisme D'action
DFPA is a highly reactive compound that readily reacts with various nucleophiles such as alcohols, amines, and thiols. The reaction of DFPA with nucleophiles results in the formation of phosphonates, which are important intermediates in organic synthesis. DFPA also reacts with water to form phosphoric acid and hydrogen fluoride. The reaction of DFPA with water is highly exothermic and can result in the release of toxic hydrogen fluoride gas.
Effets Biochimiques Et Physiologiques
DFPA is a highly corrosive compound that can cause severe burns and tissue damage upon contact with skin and mucous membranes. It can also cause respiratory and gastrointestinal irritation if inhaled or ingested. DFPA is toxic to aquatic organisms and can cause environmental damage if released into water bodies. DFPA is not known to have any significant biochemical or physiological effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DFPA is a highly versatile and reactive compound that can be used in a wide range of organic synthesis reactions. It is a relatively inexpensive reagent that is readily available from chemical suppliers. However, DFPA is a highly corrosive and toxic compound that requires careful handling and storage. It should only be used in a well-ventilated laboratory with appropriate safety equipment and procedures.
Orientations Futures
DFPA has numerous potential applications in the field of organic chemistry. One area of research is the development of new synthetic methodologies using DFPA as a reagent. Another area of research is the synthesis of new fluorinated organic compounds with unique properties and applications. DFPA may also have potential applications in the field of materials science, particularly in the synthesis of new polymers and coatings with improved properties. Further research is needed to explore these potential applications and to develop new synthetic methodologies using DFPA.
Conclusion
Phosphonic difluoride is a highly reactive and versatile compound with numerous applications in the field of organic chemistry. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DFPA is a highly corrosive and toxic compound that requires careful handling and storage. It has potential applications in the development of new synthetic methodologies and the synthesis of new fluorinated organic compounds. Further research is needed to explore these potential applications and to develop new synthetic methodologies using DFPA.
Méthodes De Synthèse
DFPA can be synthesized by reacting phosphorus trichloride with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. The reaction produces DFPA and hydrochloric acid. The yield of DFPA can be improved by using excess hydrogen fluoride and a higher reaction temperature. DFPA can also be synthesized by reacting phosphorus pentoxide with hydrogen fluoride. This reaction produces a mixture of DFPA and phosphoric acid, which can be separated by distillation.
Applications De Recherche Scientifique
DFPA is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the production of phosphonates, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. DFPA is also used in the synthesis of fluorinated organic compounds, which have unique properties such as increased stability and bioavailability. DFPA has been used in the synthesis of several drugs, including the anti-cancer drug fludarabine and the anti-viral drug adefovir.
Propriétés
Numéro CAS |
14939-34-5 |
|---|---|
Nom du produit |
Phosphonic difluoride |
Formule moléculaire |
F2OP+ |
Poids moléculaire |
84.97 g/mol |
Nom IUPAC |
difluoro(oxo)phosphanium |
InChI |
InChI=1S/F2OP/c1-4(2)3/q+1 |
Clé InChI |
VOPQTHYMNCRFFS-UHFFFAOYSA-N |
SMILES |
O=[P+](F)F |
SMILES canonique |
O=[P+](F)F |
Autres numéros CAS |
14939-34-5 |
Synonymes |
Difluorophosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



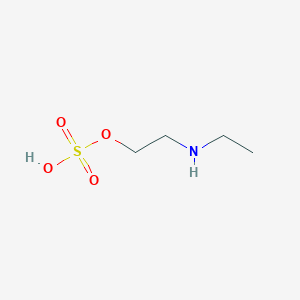
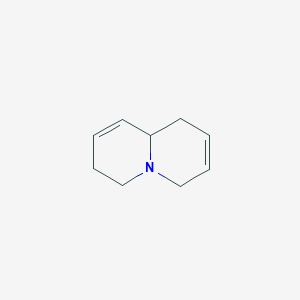
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
